![molecular formula C12H11F3N2O3S B2931332 (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2034456-48-7](/img/structure/B2931332.png)
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
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Description
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C12H11F3N2O3S and its molecular weight is 320.29. The purity is usually 95%.
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Scientific Research Applications
Azabicyclo Heptanones from Pyrrole
The synthesis of azabicyclo[3.2.0]heptan-7-ones from pyrrole demonstrates the potential for creating bicyclic structures with applications in drug design and synthetic chemistry. This process involves substitution, hydrogenation, and cyclization steps, highlighting the versatility of azabicyclic scaffolds in chemical synthesis (Gilchrist, Lemos, & Ottaway, 1997).
Bicyclic Tetrahydrofuran-fused β-Lactams
The synthesis of bicyclic tetrahydrofuran-fused β-lactams and their conversion into cis-3-aminotetrahydrofuran-2-carboxylates showcases the utility of bicyclic structures in medicinal chemistry. These compounds offer a promising route for developing new drugs with improved pharmacological profiles (Mollet, D’hooghe, & Kimpe, 2012).
Functionalized Azabicyclo Hexanes
The creation of functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexanes for methano-bridged pyrrolidines highlights the role of azabicyclic compounds in generating new chemical entities with potential therapeutic applications. These compounds can serve as intermediates for a wide range of bioactive molecules (Krow et al., 2002).
Unexpected Condensation Products
The study of unexpected products from the condensation reaction between 2-acetylpyridine and 2-formylpyridine underlines the complexity and unpredictability of chemical reactions involving azabicyclic compounds. This research contributes to our understanding of reaction mechanisms and the synthesis of novel compounds with potential biological activities (Rusnac et al., 2020).
Rearrangements Mediated by Selectfluor and Deoxo-fluor
The study of stereoselective syntheses and rearrangements mediated by Selectfluor and Deoxo-Fluor in 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes showcases the potential of azabicyclic compounds in synthetic organic chemistry, particularly in the context of creating novel compounds with specific functional groups (Krow et al., 2004).
properties
IUPAC Name |
(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O3S/c13-12(14,15)10-2-1-7(4-16-10)11(18)17-5-9-3-8(17)6-21(9,19)20/h1-2,4,8-9H,3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQAANRYSTUMTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone |
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